Trovafloxacin mesylate

Catalog No.
S545988
CAS No.
147059-75-4
M.F
C21H19F3N4O6S
M. Wt
512.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trovafloxacin mesylate

CAS Number

147059-75-4

Product Name

Trovafloxacin mesylate

IUPAC Name

[(1R,5S)-3-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5-oxo-1,8-naphthyridin-2-yl]-3-azabicyclo[3.1.0]hexan-6-yl]azanium;methanesulfonate

Molecular Formula

C21H19F3N4O6S

Molecular Weight

512.5 g/mol

InChI

InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?;

InChI Key

DYNZICQDCVYXFW-GIPYJWDTSA-N

SMILES

CS(=O)(=O)[O-].C1C2C(C2[NH3+])CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F

Synonyms

7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Methanesulfonate; CP 99219; CP 99219-27; Trovafloxacin Methanesulfonate; Trovafloxacin Monomethanesulfonate; Trov

Canonical SMILES

CS(=O)(=O)[O-].C1C2C(C2[NH3+])CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F

Isomeric SMILES

CS(=O)(=O)[O-].C1[C@@H]2[C@@H](C2[NH3+])CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F

Mechanism of Action:

Trovafloxacin mesylate is a broad-spectrum fluoroquinolone antibiotic. Its primary mechanism of action involves inhibiting bacterial DNA replication by targeting two essential enzymes: DNA gyrase and topoisomerase IV. These enzymes play a crucial role in unwinding and manipulating DNA during bacterial cell division. Trovafloxacin forms a stable complex with these enzymes, hindering their ability to function and ultimately halting bacterial growth [Source: ].

Antibacterial Activity:

Research demonstrates that trovafloxacin mesylate exhibits potent activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria. This includes various pathogens responsible for respiratory tract infections, urinary tract infections, skin and soft tissue infections, and others [Source: ]. However, it is crucial to note that the emergence of bacterial resistance has limited its clinical use.

Research Applications beyond Antibacterial Activity:

While not currently used clinically, trovafloxacin mesylate holds potential for research applications beyond its original purpose as an antibiotic. Studies have identified its ability to:

  • Increase mitochondrial activity: Trovafloxacin has been shown to increase the production of nitric oxide (NO) and calcium (Ca2+) in human liver cells, potentially impacting mitochondrial function [Source: ].
  • Inhibit Panx-1 channels: Trovafloxacin acts as a potent inhibitor of Panx-1 channels, which are involved in various cellular processes, including communication and inflammation. This finding suggests potential research avenues in understanding Panx-1 function and its role in various diseases [Source: ].

Appearance

Assay:≥98%A crystalline solid

UNII

0P1LKO80WN

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (97.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Trovafloxacin is a synthetic broad spectrum quinolone antibacterial agent indicated for the treatment of the following infections in adults:Pneumonia: Community Acquired Pneumonia and Nosocomial Pneumonia (mild, moderate, and severe).Note: Efficacy in patients with very severe nosocomial pneumonia and in particular infections due to less susceptible pathogens e.g. P. aeruginosa, has not been established. See also section 4.2.Acute Exacerbations of Chronic BronchitisAcute SinusitisComplicated Intra-abdominal Infections and Acute Pelvic InfectionsSalpingitisUncomplicated Gonococcal Urethritis and CervicitisChlamydial CervicitisComplicated Skin and Soft Tissue InfectionsConsideration should be given to official guidance on the appropriate use of antibacterial agents.
Trovafloxacin is a synthetic broad spectrum quinolone antibacterial agent indicated for the treatment of the following infections in adults:Pneumonia:Community Acquired Pneumonia and Nosocomial Pneumonia (mild, moderate, and severe).Note: Efficacy in patients with very severe nosocomial pneumonia and in particular infections due to less susceptible pathogens e.g. P. aeruginosa, has not been established. See also section 4.2.Acute Exacerbations of Chronic BronchitisAcute SinusitisComplicated Intra-abdominal Infections and Acute Pelvic InfectionsSalpingitisUncomplicated Gonococcal Urethritis and CervicitisChlamydial CervicitisComplicated Skin and Soft Tissue InfectionsConsideration should be given to official guidance on the appropriate use of antibacterial agents.

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

ATC Code

J01MA13

Pictograms

Health Hazard

Corrosive;Health Hazard

Other CAS

147059-75-4

Use Classification

Human drugs -> Turvel -> EMA Drug Category
Antibacterials for systemic use -> Human pharmacotherapeutic group
Human drugs -> Trovan -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types